5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine
Description
Synthesis Analysis
The synthesis of complex organic compounds like the one often involves multiple steps, including ring opening and closure reactions. For example, Halim and Ibrahim (2022) demonstrated a process involving ring opening followed by ring closure reactions to synthesize a novel compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR. For instance, the molecular structure of a similar compound was determined by single-crystal X-ray diffraction and FT-IR spectroscopy in a study by Gumus et al. (2018) (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds can be influenced by their structure. Local reactivity descriptors, like those analyzed by Halim and Ibrahim (2022), can indicate high reactivity for nucleophilic attack at specific carbon sites (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, are critical for understanding the compound's behavior in different conditions. The thermal stability and crystal structure can be determined using methods like X-ray crystallography, as demonstrated in the studies by Zhu et al. (2014) and Ganapathy et al. (2015) (Zhu, Xing, Yang, & Li, 2014); (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding patterns, can be assessed through computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. For example, Halim and Ibrahim (2022) used NBO analysis to investigate hyperconjugative interactions in a similar compound (Halim & Ibrahim, 2022).
properties
IUPAC Name |
5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10-6-12(19-18-10)8-21(2)14-5-4-11(7-16-14)15-17-13(9-22-3)20-23-15/h4-7H,8-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPACYJARDAYGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(C)C2=NC=C(C=C2)C3=NC(=NO3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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